1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline
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Overview
Description
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline is a complex organic compound that features a unique combination of bromophenyl, sulfonyl, pyridinyl, and indoline groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Scientific Research Applications
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Future Directions
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that boronic acids and their esters interact with their targets through boron atoms . The boron atom can form stable covalent bonds with other atoms, allowing it to interact with biological targets.
Biochemical Pathways
Boronic acids and their esters are known to be involved in various biochemical pathways due to their ability to form stable covalent bonds .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect their absorption, distribution, metabolism, and excretion (ADME), and thus their bioavailability.
Result of Action
As boron-carriers, boronic acids and their esters are used in neutron capture therapy, a type of cancer treatment . This suggests that they may have cytotoxic effects on cancer cells.
Action Environment
The action of 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be affected by the pH of its environment.
Preparation Methods
The synthesis of 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction involving aniline derivatives.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment of the Bromophenyl Group: The bromophenyl group is attached through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced indoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group, where nucleophiles can replace the bromine atom.
Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, metal hydrides, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline can be compared with other similar compounds, such as:
1-((4-Chlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-3-yl)indoline: The position of the pyridinyl group is different, which can influence the compound’s chemical properties and interactions.
1-((4-Bromophenyl)sulfonyl)-5-(quinolin-4-yl)indoline: The pyridinyl group is replaced with a quinolinyl group, potentially altering its biological activity and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c20-17-2-4-18(5-3-17)25(23,24)22-12-9-16-13-15(1-6-19(16)22)14-7-10-21-11-8-14/h1-8,10-11,13H,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHNVRVMJHRBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.